15-Keto-17-phenyl trinor Prostaglandin F2alpha 15-Keto-17-phenyl trinor Prostaglandin F2alpha Bimatoprost is an F-series prostaglandin (PG) analog which has been approved for use as an ocular hypotensive drug. Oxidation of the C-15 hydroxyl group and amide hydrolysis of Bimatoprost produces 15-keto-17-phenyl trinor PGF2α. 15-keto-17-phenyl trinor PGF2α is a potential metabolite of bimatoprost when administered to animals. 15-keto PG analogs are potential minor impurities in commercial preparations of their corresponding bulk drug compounds. Although much less potent that the parent compound, 15-keto PGs still retain the ability to produce a small but measurable decrease (1 mm Hg) in the intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 µg/eye. 15-keto Latanoprost (15-keto-17-phenyl-13,14-dihydro trinor PGF2α isopropyl ester) is a miotic in the normal cat eye, causing an 8 mm reduction in pupillary diameter at 5 µg/eye. Again, this is not as potent as many other F-type PGs; for example, PGF2α will produce this degree of miosis at a dose of less than 1 µg/eye.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0160412
InChI: InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1
SMILES: C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O
Molecular Formula: C23H30O5
Molecular Weight: 386.5 g/mol

15-Keto-17-phenyl trinor Prostaglandin F2alpha

CAS No.:

Cat. No.: VC0160412

Molecular Formula: C23H30O5

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

15-Keto-17-phenyl trinor Prostaglandin F2alpha -

Specification

Molecular Formula C23H30O5
Molecular Weight 386.5 g/mol
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Standard InChI InChI=1S/C23H30O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,14-15,19-22,25-26H,2,7,10-13,16H2,(H,27,28)/b6-1-,15-14+/t19-,20-,21+,22-/m1/s1
Standard InChI Key HHEYLKRDELKWGI-RKJYIPPQSA-N
Isomeric SMILES C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/C(=O)CCC2=CC=CC=C2)C/C=C\CCCC(=O)O)O
SMILES C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O
Canonical SMILES C1C(C(C(C1O)C=CC(=O)CCC2=CC=CC=C2)CC=CCCCC(=O)O)O

Introduction

Chemical Properties

Structural Characteristics

15-Keto-17-phenyl trinor Prostaglandin F2alpha features a characteristic prostaglandin skeleton with specific modifications. The defining characteristic is the oxidation at the C-15 position (converting a hydroxyl to a ketone group) combined with a phenyl ring substitution at position 17 . The compound maintains the cyclopentane ring that is typical of prostaglandins, with specific stereochemistry that influences its biological activity.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 15-Keto-17-phenyl trinor Prostaglandin F2alpha:

PropertyValue
CAS Number949564-89-0
Molecular FormulaC23H30O5
Molecular Weight386.5 g/mol
IUPAC Name(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoic acid
Canonical SMILESO[C@@H]1C@HC@@HC@HC1
Purity (Commercial)≥98%

Solubility Profile

The compound demonstrates varied solubility across different solvents, making it versatile for various research applications. The solubility parameters are particularly important for preparing stock solutions for biological assays and analytical studies:

SolventSolubility
DMF30 mg/ml
DMSO25 mg/ml
Ethanol30 mg/ml
PBS (pH 7.2)2.5 mg/ml

This solubility profile indicates that 15-Keto-17-phenyl trinor Prostaglandin F2alpha is more soluble in organic solvents than in aqueous solutions, which is consistent with its moderately lipophilic structure .

Biological Activity

Interaction with Prostaglandin Receptors

15-Keto-17-phenyl trinor Prostaglandin F2alpha exerts its biological effects primarily through interaction with prostaglandin receptors, particularly the FP receptor subtype. The FP receptor is a G protein-coupled receptor that plays crucial roles in various physiological processes including female reproductive functions and blood pressure regulation. Although the compound binds to these receptors, its binding affinity and receptor activation potential are considerably reduced compared to the parent compound bimatoprost .

Ocular Effects

Despite its reduced potency, 15-Keto-17-phenyl trinor Prostaglandin F2alpha retains the ability to produce measurable biological effects in ophthalmological contexts. Research has demonstrated that this compound can induce:

  • A small but measurable decrease (approximately 1 mm Hg) in intraocular pressure of normal cynomolgus monkeys when administered at a dose of 1 μg/eye .

  • Potential influence on aqueous humor dynamics, although with significantly less efficacy than the parent compounds.

Comparative Potency

The biological potency of 15-Keto-17-phenyl trinor Prostaglandin F2alpha can be understood through comparative analysis with related compounds:

CompoundEffectEffective DoseRelative Potency
15-Keto-17-phenyl trinor Prostaglandin F2alphaDecrease in intraocular pressure1 μg/eyeLow
15-keto LatanoprostMiosis (pupillary constriction)5 μg/eyeModerate
PGF2α (parent compound)Miosis<1 μg/eyeHigh

This comparison highlights the significantly reduced but still present biological activity of 15-keto prostaglandin analogs compared to their parent compounds .

Research Applications

Metabolite Profiling Studies

15-Keto-17-phenyl trinor Prostaglandin F2alpha serves as an important reference standard in metabolite profiling studies of bimatoprost and related prostaglandin analogs. When bimatoprost is administered to animals, this compound appears as a metabolite, making it valuable for pharmacokinetic investigations and metabolic pathway elucidation . Understanding the formation and properties of this metabolite provides insights into the in vivo fate of prostaglandin-based therapeutics.

Quality Control Applications

As 15-keto prostaglandin analogs can appear as minor impurities in commercial preparations of bulk drug compounds, this compound has significant applications in pharmaceutical quality control processes . Analytical methods that can detect and quantify 15-Keto-17-phenyl trinor Prostaglandin F2alpha are essential for ensuring the purity and consistency of prostaglandin-based medications.

Structure-Activity Relationship Studies

The compound provides valuable data points for structure-activity relationship studies of prostaglandin analogs. By comparing the biological effects of the 15-keto derivative with the parent compound and other structural analogs, researchers can determine which structural features are essential for specific biological activities . This information guides the design of more potent and selective prostaglandin receptor modulators.

Comparative Analysis with Related Compounds

Structural Comparison with Parent Compound

15-Keto-17-phenyl trinor Prostaglandin F2alpha differs from bimatoprost in two key structural aspects:

  • The presence of a ketone group at the C-15 position (versus a hydroxyl in bimatoprost)

  • The hydrolysis of the amide group, resulting in a free carboxylic acid moiety

These structural differences account for the observed changes in biological activity and receptor binding properties .

Metabolic Relationship to Bimatoprost

The metabolic transformation of bimatoprost to 15-Keto-17-phenyl trinor Prostaglandin F2alpha involves two main processes:

  • Oxidation of the C-15 hydroxyl group

  • Amide hydrolysis

This metabolic pathway represents an important mechanism for the biotransformation and clearance of bimatoprost in biological systems . Understanding this metabolic relationship provides insights into the pharmacokinetics and duration of action of bimatoprost when used therapeutically.

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